



# Application Notes and Protocols: AVE 0991 Treatment in a Model of Cardiac Hypertrophy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and other pathological stimuli.[1] While initially adaptive, sustained hypertrophy can progress to heart failure. The renin-angiotensin system (RAS) is a critical regulator of cardiac remodeling, with Angiotensin II (Ang II) being a key driver of hypertrophy. AVE 0991 is a nonpeptide agonist of the Mas receptor, which binds Angiotensin-(1-7) (Ang-(1-7)), a counter-regulatory peptide in the RAS that opposes the detrimental effects of Ang II.[2][3] These notes provide a comprehensive overview of the application of AVE 0991 in preclinical models of cardiac hypertrophy, detailing its effects on cardiac structure and function, and outlining the associated experimental protocols.

## **Data Presentation**

The following tables summarize the quantitative effects of AVE 0991 in various experimental models of cardiac hypertrophy.

Table 1: Effects of AVE 0991 on Cardiac Hypertrophy in a Pressure Overload Model (Aortic Banding in Mice)



| Parameter                                    | Sham       | Aortic Banding<br>(AB) | AB + AVE 0991<br>(20 mg/kg/day) | Reference |
|----------------------------------------------|------------|------------------------|---------------------------------|-----------|
| Heart Weight /<br>Body Weight<br>(mg/g)      | 3.9 ± 0.2  | 5.8 ± 0.3              | 4.5 ± 0.2                       | [4]       |
| Left Ventricular<br>Weight (mg)              | 85.3 ± 5.1 | 125.6 ± 7.3            | 98.7 ± 6.5                      | [5]       |
| Mean Myocyte<br>Diameter (μm)                | 15.2 ± 1.1 | 24.8 ± 1.5             | 18.6 ± 1.3                      | [5]       |
| Left Ventricular End-Diastolic Diameter (mm) | 3.8 ± 0.2  | 4.5 ± 0.3              | 4.0 ± 0.2                       | [5]       |
| Ejection Fraction (%)                        | 65.4 ± 4.1 | 48.2 ± 3.5             | 59.8 ± 3.9                      | [5]       |

Data are presented as mean ± standard deviation. Data extracted from Ma et al. (2016).[5]

Table 2: Effects of AVE 0991 on Isoproterenol-Induced Cardiac Hypertrophy in Rats

| Parameter                               | Control      | Isoproterenol<br>(ISO) | ISO + AVE<br>0991 | Reference |
|-----------------------------------------|--------------|------------------------|-------------------|-----------|
| Heart Weight /<br>Body Weight<br>(mg/g) | 2.9 ± 0.1    | 3.8 ± 0.2              | 3.1 ± 0.1         | [6]       |
| Myocyte<br>Diameter (μm)                | 10.60 ± 0.08 | 14.60 ± 0.11           | 11.22 ± 0.08      | [6]       |

Data are presented as mean ± standard error of the mean. Data extracted from Ferreira et al. (2007).[6]

Table 3: Effects of AVE 0991 on Angiotensin II-Induced Hypertrophy in Neonatal Rat Cardiomyocytes



| Parameter                                        | Control     | Angiotensin II<br>(10 <sup>-6</sup> mol/I) | Ang II + AVE<br>0991 (10 <sup>-5</sup><br>mol/I) | Reference |
|--------------------------------------------------|-------------|--------------------------------------------|--------------------------------------------------|-----------|
| Protein Content<br>(μ g/well )                   | 105.4 ± 8.2 | 158.6 ± 10.1                               | 115.3 ± 9.5                                      | [7]       |
| Cell Surface<br>Area (µm²)                       | 1254 ± 98   | 2135 ± 154                                 | 1389 ± 112                                       | [7]       |
| [³H]leucine<br>Incorporation<br>(cpm/µg protein) | 35.2 ± 3.1  | 68.4 ± 5.2                                 | 41.7 ± 3.8                                       | [7]       |

Data are presented as mean ± standard deviation. Data extracted from Zhang et al. (2010).[7]

Table 4: Effects of AVE 0991 on Molecular Markers of Cardiac Hypertrophy

| Molecular<br>Marker  | Model                             | Change with<br>Hypertrophy | Effect of AVE<br>0991 | Reference |
|----------------------|-----------------------------------|----------------------------|-----------------------|-----------|
| TGF-β1<br>Expression | Ang II-induced (in vitro)         | Increased                  | Decreased             | [7]       |
| Smad2<br>Expression  | Ang II-induced (in vitro)         | Increased                  | Decreased             | [7]       |
| NOX2<br>Expression   | Pressure<br>Overload (in<br>vivo) | Increased                  | Decreased             | [5]       |
| NOX4<br>Expression   | Pressure<br>Overload (in<br>vivo) | Increased                  | Decreased             | [5]       |

# **Signaling Pathways and Experimental Workflows**

The therapeutic effects of AVE 0991 in cardiac hypertrophy are mediated through specific signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways



and a typical experimental workflow.



Click to download full resolution via product page

Figure 1: Opposing roles of the classical and counter-regulatory RAS pathways in cardiac hypertrophy.





Click to download full resolution via product page

Figure 2: AVE 0991 signaling pathways in attenuating cardiac hypertrophy.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Pharmacological effects of AVE 0991, a nonpeptide angiotensin-(1-7) receptor agonist -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. AVE 0991 attenuates cardiac hypertrophy through reducing oxidative stress PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoproterenol-induced impairment of heart function and remodeling are attenuated by the nonpeptide angiotensin-(1-7) analogue AVE 0991 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The nonpeptide AVE0991 attenuates myocardial hypertrophy as induced by angiotensin II through downregulation of transforming growth factor-beta1/Smad2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: AVE 0991 Treatment in a Model of Cardiac Hypertrophy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605699#ave-0991-treatment-in-a-model-of-cardiac-hypertrophy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com